1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS. This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(methylthio)acetophenone followed by the introduction of a bromopropane moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions yield sulfoxides or sulfones.
- Reduction reactions yield alcohols.
Scientific Research Applications
1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one involves its ability to act as an electrophile due to the presence of bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Lacks the methylthio group and has different reactivity and applications.
2-Bromo-1-phenylpropan-1-one: Similar structure but different positioning of the bromine atom and carbonyl group.
3-(Methylthio)acetophenone: Lacks the additional bromine atoms, leading to different chemical properties.
Uniqueness: 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one is unique due to the combination of bromine atoms and a methylthio group on a phenyl ring, providing a distinct set of reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C10H10Br2OS |
---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-3-(2-bromo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
TZEGLWTVECFBDD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1Br)CC(=O)CBr |
Origin of Product |
United States |
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